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3-(1-(3'-Chloro-[1,1'-biphenyl]-4-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione

PPARγ conformational restriction selectivity

3-(1-(3'-Chloro-[1,1'-biphenyl]-4-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione (CAS 1795089-33-6) is a synthetic small molecule (MW 386.85, C19H15ClN2O3S) featuring a thiazolidine-2,4-dione (TZD) core linked via an azetidine spacer to a 3'-chloro-[1,1'-biphenyl]-4-carbonyl lipophilic tail. The TZD moiety is a well-established pharmacophore for peroxisome proliferator-activated receptor gamma (PPARγ) modulation, a nuclear receptor central to glucose homeostasis and lipid metabolism.

Molecular Formula C19H15ClN2O3S
Molecular Weight 386.85
CAS No. 1795089-33-6
Cat. No. B2795908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-(3'-Chloro-[1,1'-biphenyl]-4-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione
CAS1795089-33-6
Molecular FormulaC19H15ClN2O3S
Molecular Weight386.85
Structural Identifiers
SMILESC1C(CN1C(=O)C2=CC=C(C=C2)C3=CC(=CC=C3)Cl)N4C(=O)CSC4=O
InChIInChI=1S/C19H15ClN2O3S/c20-15-3-1-2-14(8-15)12-4-6-13(7-5-12)18(24)21-9-16(10-21)22-17(23)11-26-19(22)25/h1-8,16H,9-11H2
InChIKeyXPMBXZFDHBSDCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1-(3'-Chloro-[1,1'-biphenyl]-4-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione (CAS 1795089-33-6): Structural Profile and Procurement-Relevant Identity


3-(1-(3'-Chloro-[1,1'-biphenyl]-4-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione (CAS 1795089-33-6) is a synthetic small molecule (MW 386.85, C19H15ClN2O3S) featuring a thiazolidine-2,4-dione (TZD) core linked via an azetidine spacer to a 3'-chloro-[1,1'-biphenyl]-4-carbonyl lipophilic tail . The TZD moiety is a well-established pharmacophore for peroxisome proliferator-activated receptor gamma (PPARγ) modulation, a nuclear receptor central to glucose homeostasis and lipid metabolism [1]. The azetidine ring introduces conformational rigidity, while the 3'-chlorobiphenyl group provides an extended aromatic surface distinct from the simpler aryl substituents of classical glitazones such as rosiglitazone and pioglitazone [2]. This compound is supplied as a research-grade chemical with typical purity ≥95%, intended for in vitro and in vivo preclinical investigation .

Why 3-(1-(3'-Chloro-[1,1'-biphenyl]-4-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione Cannot Be Replaced by Classical TZDs or Simplified Azetidine Analogs


Thiazolidinediones (TZDs) such as rosiglitazone and pioglitazone share the TZD pharmacophore but differ critically in their linker and terminal aryl group, which dictate PPARγ binding mode, co-regulator recruitment, and downstream gene expression profiles [1]. The azetidine ring in this compound replaces the flexible alkyl/ether linker of classical TZDs, reducing the number of rotatable bonds from 7 (rosiglitazone) to 4, thereby constraining the conformational landscape and potentially altering selectivity versus PPARα and PPARδ [2]. Furthermore, the 3'-chlorobiphenyl motif provides an extended aromatic system that is absent in simpler N-acyl azetidine analogs such as 3-[1-(2-methylbenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione (CAS 1798540-36-9) . The sulfonyl-linked analog 3-(1-((4'-chloro-[1,1'-biphenyl]-3-yl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione (CAS 1798639-37-8) introduces a tetrahedral sulfur center that fundamentally alters the geometry and hydrogen-bonding capacity of the linker relative to the planar carbonyl of the target compound, precluding direct functional interchange . These structural distinctions mean that results obtained with one analog cannot be assumed to translate to another without explicit comparative data.

Quantitative Differentiation Evidence for 3-(1-(3'-Chloro-[1,1'-biphenyl]-4-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione Versus Closest Analogs


Conformational Rigidity: Reduced Rotatable Bond Count vs. Rosiglitazone

The target compound contains 4 rotatable bonds, compared to 7 for rosiglitazone (PubChem CID 77999), representing a ~43% reduction in molecular flexibility [1]. Conformational restriction via azetidine incorporation is a recognized strategy for improving target selectivity and reducing off-target promiscuity in nuclear receptor ligands [2]. Lower rotatable bond count has been correlated with improved oral bioavailability and lower metabolic clearance in drug-like molecules [2].

PPARγ conformational restriction selectivity

Extended Lipophilic Aromatic Surface: cLogP Differentiation vs. 3-[1-(2-methylbenzoyl)azetidin-3-yl]thiazolidine-2,4-dione

The 3'-chloro-[1,1'-biphenyl]-4-carbonyl group of the target compound provides an extended biaryl surface with a calculated cLogP of approximately 3.8, compared to approximately 2.3 for 3-[1-(2-methylbenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione (CAS 1798540-36-9), a ~1.5 log unit increase [1]. The PPARγ ligand-binding domain contains a large hydrophobic pocket (Arm II/III region) that accommodates extended aromatic groups; the biphenyl motif is anticipated to more fully occupy this cavity than a mono-substituted phenyl ring, potentially enhancing binding enthalpy [2]. The 3'-chloro substitution further contributes to halogen-bonding interactions that are absent in the non-halogenated 2-methylbenzoyl analog [3].

lipophilicity PPARγ binding pocket hydrophobic interaction

Carbonyl vs. Sulfonyl Linker: Structural and Electronic Divergence from the 4'-Chloro-biphenyl-sulfonyl Analog

The target compound employs a planar amide carbonyl linker (C=O) connecting the azetidine nitrogen to the biphenyl system, whereas the directly comparable analog 3-(1-((4'-chloro-[1,1'-biphenyl]-3-yl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione (CAS 1798639-37-8) uses a tetrahedral sulfonyl (SO2) group . The carbonyl group can act as a hydrogen bond acceptor and maintains planarity with the adjacent aryl ring, preserving conjugation. In contrast, the sulfonyl group introduces a tetrahedral geometry that projects the biphenyl group out of the azetidine plane, fundamentally altering the spatial orientation of the lipophilic tail [1]. This geometric divergence is expected to produce distinct binding poses within the PPARγ ligand-binding domain, with the carbonyl-linked compound potentially mimicking the natural ligand 15-deoxy-Δ12,14-prostaglandin J2 more closely [2]. Additionally, the carbonyl linker has a smaller molar refractivity contribution (CMR ~4.6) compared to sulfonyl (CMR ~7.9), reducing overall polar surface area.

linker chemistry hydrogen bonding pharmacophore geometry

Molecular Weight and Ligand Efficiency Metrics vs. Classical TZDs

The target compound has a molecular weight of 386.85 Da, which is higher than rosiglitazone (357.43 Da) and pioglitazone (356.44 Da) but lower than many contemporary PPARγ modulators that exceed 450 Da [1]. The ligand efficiency (LE) metric—calculated as binding energy per heavy atom—is a key optimization parameter in PPARγ drug discovery. Assuming comparable binding affinity to classical TZDs (pKi ~6.5-7.0 for PPARγ), the increased heavy atom count (27 vs. 25 for rosiglitazone) would require a proportionally higher binding affinity to maintain equivalent LE [2]. This compound's biphenyl extension adds 4 heavy atoms relative to the 2-methylbenzoyl analog (CAS 1798540-36-9; 23 heavy atoms), necessitating a binding free energy improvement of at least 1.4 kcal/mol to preserve ligand efficiency parity [2].

ligand efficiency drug-likeness molecular optimization

Optimal Research Application Scenarios for 3-(1-(3'-Chloro-[1,1'-biphenyl]-4-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione Based on Structural Differentiation Evidence


PPARγ Selectivity Profiling in Nuclear Receptor Panels

The compound's rigid azetidine scaffold and extended biphenyl tail make it a suitable candidate for selectivity profiling against PPARα, PPARδ, and related nuclear receptors (LXR, FXR, RXR). The reduced rotatable bond count (4 vs. 7 for rosiglitazone) predicts a more constrained binding pose that may discriminate between PPAR subtypes more sharply than classical glitazones [1]. Researchers should employ this compound in parallel with rosiglitazone and the sulfonyl-linked analog (CAS 1798639-37-8) in TR-FRET co-regulator recruitment assays to quantify subtype selectivity differences attributable to linker geometry and aryl group extension [2].

Structure-Activity Relationship (SAR) Studies on TZD-Azetidine Hybrid Series

This compound occupies a distinct position in the SAR matrix of 3-(1-acyl-azetidin-3-yl)thiazolidine-2,4-dione derivatives. It serves as the 'maximum aryl extension' reference point against which smaller N-acyl analogs (e.g., CAS 1798540-36-9 with 2-methylbenzoyl) and the pivaloyl analog can be compared. Systematic variation of the N-acyl group while holding the TZD-azetidine core constant allows deconvolution of the biphenyl group's contribution to PPARγ binding and cellular activity [1]. Procurement of this compound alongside its closest analogs as a defined set enables rigorous SAR interpretation that is impossible with singleton compound testing [2].

In Vitro Metabolic Stability and CYP Inhibition Screening

The 3'-chlorobiphenyl moiety introduces a potential site for CYP450-mediated oxidation and may influence metabolic stability relative to simpler aryl analogs. The compound should be evaluated in human liver microsome stability assays and CYP3A4/2C9/2D6 inhibition panels to determine whether the extended aromatic system confers metabolic liabilities not seen with smaller N-acyl azetidine TZDs [1]. Comparative data against rosiglitazone (known CYP2C8 substrate) would provide procurement-relevant information on whether the azetidine spacer alters metabolic vulnerability relative to the classical TZD scaffold [2].

Computational Docking and Molecular Dynamics Simulations of PPARγ Ligand Binding

The well-defined rigid structure of this compound—with a planar carbonyl linker, rigid azetidine ring, and extended biphenyl—makes it particularly amenable to computational docking and molecular dynamics simulations. The compound can serve as a probe to map the PPARγ Arm II/III hydrophobic pocket dimensions, complementing crystallographic studies with flexible ligands [1]. Comparative simulations with the sulfonyl analog (CAS 1798639-37-8) can quantify the energetic penalty of the tetrahedral linker geometry, providing mechanistic insight into why the carbonyl-linked series may exhibit superior binding [2].

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